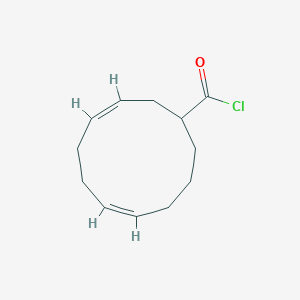![molecular formula C17H25N3O8 B13799860 N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid CAS No. 77869-59-1](/img/structure/B13799860.png)
N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline; oxalic acid is a chemical compound with the molecular formula C17H25N3O8 and a molecular weight of 399.397 . This compound is known for its unique structure, which includes a diazinane ring and an aniline group, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline; oxalic acid typically involves the reaction of 3-methyl-1,3-diazinane with aniline in the presence of oxalic acid. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or distillation to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline; oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aniline group can undergo electrophilic substitution reactions with reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated aniline derivatives.
Aplicaciones Científicas De Investigación
N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline; oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline; oxalic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways.
Pathways Involved: It may affect pathways related to cell signaling, metabolism, or gene expression, depending on its specific structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline
- N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline; hydrochloride
- N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline; sulfate
Uniqueness
N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline; oxalic acid is unique due to its combination of a diazinane ring and an aniline group, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
77869-59-1 |
|---|---|
Fórmula molecular |
C17H25N3O8 |
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid |
InChI |
InChI=1S/C13H21N3.2C2H2O4/c1-15-9-5-10-16(12-15)11-8-14-13-6-3-2-4-7-13;2*3-1(4)2(5)6/h2-4,6-7,14H,5,8-12H2,1H3;2*(H,3,4)(H,5,6) |
Clave InChI |
QHURIDLCWVWERU-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCN(C1)CCNC2=CC=CC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine](/img/structure/B13799788.png)
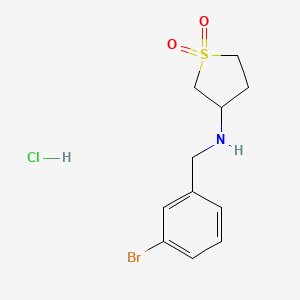
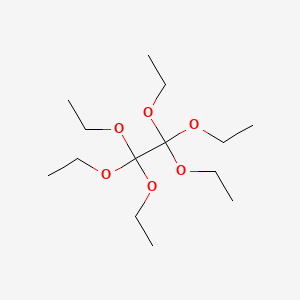
![6-Hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[3.3.1]nona-3,7-dien-2-one](/img/structure/B13799810.png)
![(3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13799815.png)

![(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13799830.png)
![Acetyl chloride,[(1-imino-2-methylpropyl)amino]-](/img/structure/B13799835.png)
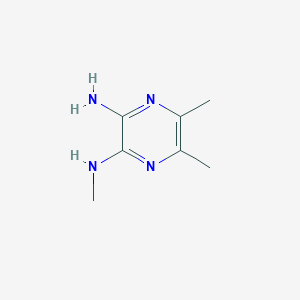
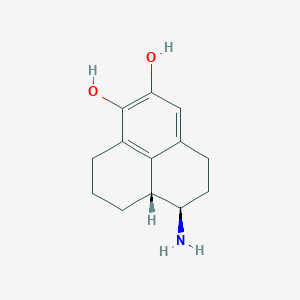

![6-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13799856.png)
